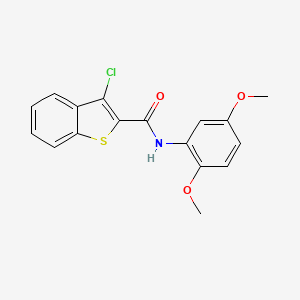

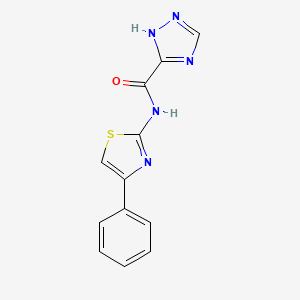

![molecular formula C19H16ClN5O2S B5519879 6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation reactions, utilizing imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines under specific conditions, such as microwave irradiation. This process yields a variety of compounds with potential antimicrobial activity, highlighting the versatility of the imidazo[1,2-a]pyrazine scaffold in chemical synthesis (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to "6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide" has been elucidated using a variety of spectral techniques including IR, 1H and 13C NMR, and MS. These methods provide detailed insights into the molecular architecture, confirming the presence of specific functional groups and the overall framework of the molecule (Jyothi & Madhavi, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazo[1,2-a]pyrazine derivatives include their ability to undergo various reactions, forming new compounds with potentially beneficial biological activities. The formation of these derivatives under specific conditions, such as the use of microwave irradiation, illustrates the compound's reactive nature and the possibility of generating a diverse range of substances from a single precursor (Jyothi & Madhavi, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide, a complex organic compound, is synthesized through various chemical processes. One method involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation reactions (Ochi & Miyasaka, 1983). Another approach includes the green synthesis of this compound under microwave irradiation conditions, highlighting the evolving methods in chemical synthesis (Jyothi & Madhavi, 2019).

Biological and Antimicrobial Activity

The compound shows promise in biological applications, particularly in antimicrobial activities. For instance, certain derivatives have been found to exhibit significant antimicrobial properties, which could be beneficial in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Anticancer Potential

In the field of oncology, derivatives of this compound have shown anticancer activities. Research indicates that specific substitutions on the pyrazine ring can lead to compounds with strong cytotoxicity against various cancer cell lines, suggesting potential for developing novel anticancer drugs (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Applications in Agriculture

The compound and its derivatives have also found applications in agriculture. They have been studied as inhibitors of photosynthetic electron transport, which could be useful in the development of new herbicides or growth regulators (Vicentini et al., 2005).

Chemical Reactivity and Transformations

Further studies on this compound focus on its chemical reactivity and potential for forming new chemical structures. For example, the conversion of related compounds into new ring systems via reactions with nucleophiles, showcasing the versatility of this chemical structure in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antitubercular effects . The mechanism of action often involves binding to a specific biological target, such as an enzyme or receptor, and modulating its activity.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2S/c1-24-15(12-4-2-3-5-13(12)20)11-25-10-14(23-17(25)19(24)27)18(26)22-7-6-16-21-8-9-28-16/h2-5,8-11H,6-7H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJPXWDUWAIPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN2C=C(N=C2C1=O)C(=O)NCCC3=NC=CS3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

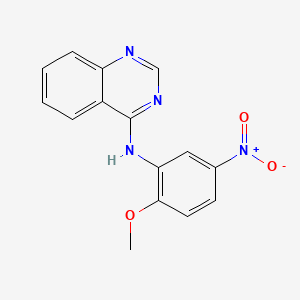

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

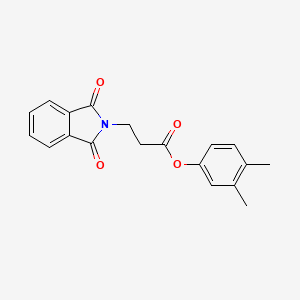

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)

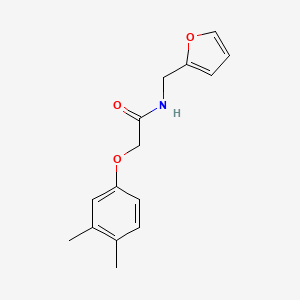

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)

![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)

![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)